2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate
Description
Properties
IUPAC Name |
1-(2,3-dihydroxy-4-methoxyphenyl)ethanone;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4.H2O/c1-5(10)6-3-4-7(13-2)9(12)8(6)11;/h3-4,11-12H,1-2H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNNBEWBUXDRMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)OC)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708-53-2 | |
| Record name | 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Precursor Synthesis
The starting material, 2,3-dihydroxy-4-methoxybenzene, could be synthesized via selective methylation of a trihydroxybenzene derivative. For example, partial methylation of gallic acid (3,4,5-trihydroxybenzoic acid) followed by decarboxylation might yield the desired dihydroxy-methoxybenzene intermediate.
Acetylation Reaction
Using boron trifluoride (BF₃) as a Lewis catalyst, acetylation of 2,3-dihydroxy-4-methoxybenzene with acetic anhydride could proceed under controlled conditions. In a related synthesis, 2',4'-dihydroxy-3'-methoxyacetophenone was produced by reacting 2-methoxyresorcinol with BF₃-acetic acid complex at 100°C for 3 hours, yielding 32.2% after workup. Adapting this method, the target compound might form via electrophilic attack at the position ortho to the methoxy group, stabilized by the electron-donating effects of the hydroxyl groups.
Table 1: Comparative Friedel-Crafts Reaction Conditions
*Hypothesized conditions based on analogous reactions.
Protection-Deprotection Strategies
Hydroxyl Group Protection
To prevent undesired side reactions during acetylation, hydroxyl groups may be protected as silyl ethers or methyl ethers. For example:
-
Methylation : Treating 2,3,4-trihydroxyacetophenone with methyl iodide selectively protects the 4'-hydroxyl as a methoxy group.
-
Acetylation : The remaining 2' and 3' hydroxyls are acetylated using acetic anhydride.
-
Deprotection : Basic hydrolysis removes the acetyl protecting groups, yielding the target compound.
Challenges in Regioselectivity
Adjacent hydroxyl groups (2' and 3') increase the risk of over-acetylation or polymerization. Catalytic control via pH adjustment or low-temperature reactions (−10°C to 0°C) may mitigate these issues.
Analytical Characterization
Post-synthesis purification and verification are critical. Recommended techniques include:
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its catechol (1,2-dihydroxybenzene) moiety. Key findings include:
| Reagent/Conditions | Product | Reaction Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | 2',3'-Dihydroxy-4'-methoxyquinone | Forms quinones via two-electron oxidation |
| Atmospheric oxygen (O₂) | Semiquinone radicals | Autoxidation observed under alkaline conditions |
The oxidation potential is enhanced by the electron-donating methoxy group at the 4' position, which stabilizes intermediate radicals.
Condensation Reactions
The ketone group participates in Claisen-Schmidt condensations:
| Reactant | Catalyst/Conditions | Product | Yield |
|---|---|---|---|
| 4-Hydroxybenzaldehyde | NaOH, grinding, 30 min | 4-Hydroxy-4'-methoxychalcone | 72% |
| Substituted benzaldehydes | KOH, ethanol reflux | Asymmetric chalcones | 65–85% |
This green synthesis method avoids solvents and achieves high regioselectivity due to the compound's steric and electronic profile .
Substitution Reactions
The hydroxyl groups undergo selective functionalization:
| Reaction Type | Reagent | Product | Selectivity |
|---|---|---|---|
| Methylation | Dimethyl sulfate, K₂CO₃ | 2',3'-Dimethoxy-4'-methoxyacetophenone | 3'-OH > 2'-OH |
| Acetylation | Acetic anhydride, H₂SO₄ | 2',3'-Diacetyl-4'-methoxyacetophenone | 90% conversion |
Selectivity is governed by intramolecular hydrogen bonding between the 2'-OH and ketone group.
Synthetic Pathways
Industrial synthesis involves:
-
Hydroxylation : Acetophenone → 2',4'-Dihydroxyacetophenone via Fries rearrangement.
-
Methoxylation : Selective methylation of 4'-OH using CH₃I/K₂CO₃.
-
Hydration : Crystallization from aqueous ethanol to form the hydrate .
Key parameters:
Reaction Mechanism Insights
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis, acting as a reagent in various chemical reactions, including:
- Oxidation: Converts to quinones using agents like potassium permanganate.
- Reduction: Forms alcohols using sodium borohydride.
- Substitution Reactions: Introduces functional groups into the aromatic ring.
Biology
Research has highlighted the neuroprotective effects of this compound:
- Isolated from Cynanchum paniculatum, it has shown promise in protecting neuronal cells from glutamate-induced toxicity.
- It inhibits calcium ion accumulation in neurons, which is crucial for preventing cell death.
Medicine
The compound is being studied for its potential therapeutic applications:
- Cognitive Enhancement: In studies involving scopolamine-induced amnesia in mice, doses of 50 mg/kg improved spatial memory as measured by the Morris water maze test .
- Alzheimer's Disease Treatment: Its antioxidant properties may contribute to neuroprotection and cognitive function improvement, making it a candidate for treating neurodegenerative disorders .
Case Studies
Mechanism of Action
The neuroprotective effects of 2’,3’-Dihydroxy-4’-methoxyacetophenone Hydrate are primarily attributed to its antioxidant properties. The compound inhibits the accumulation of calcium ions (Ca2+) in neuronal cells, thereby preventing cell death induced by glutamate toxicity . It also exhibits antioxidative activity, which helps in reducing oxidative stress in cells .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
- Solubility : Soluble in DMSO (22.5 mg/mL, 123.51 mM) .
- Hazards : Classified as harmful (H302, H315, H319) with acute toxicity via oral, dermal, and inhalation routes; causes skin and eye irritation .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares key structural analogues of this compound, focusing on substituent positions, bioactivities, and applications:
Key Differences in Bioactivity
Antifungal Activity :
- 2',6'-Dihydroxy-4'-methoxyacetophenone: Exhibits potent antifungal effects against Botrytis cinerea (ED₅₀ = 45 μM) and Phomopsis perniciosa (ED₅₀ = 410 μM) due to its 2',6'-dihydroxy configuration, which enhances interaction with fungal cell membranes .
- Target Compound : Lacks significant antifungal data but shows neuroprotective effects, suggesting substituent positions (2',3' vs. 2',6') dictate divergent bioactivities .
Antioxidant and Neuroprotective Effects :
- The 2',3'-dihydroxy configuration in the target compound facilitates strong hydrogen bonding and radical scavenging, critical for mitigating oxidative stress in neurodegenerative pathways .
- In contrast, 2',6'-dihydroxy analogues prioritize antifungal over antioxidant roles due to reduced steric hindrance for membrane penetration .
Biological Activity
2',3'-Dihydroxy-4'-methoxyacetophenone hydrate (CAS No. 708-53-2) is a phenolic compound that has garnered interest due to its neuroprotective and cognitive-enhancing properties. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C9H10O4 · xH2O
- Molecular Weight : 200.19 g/mol
- InChI Key : LLNNBEWBUXDRMW-UHFFFAOYSA-N
The compound is synthesized through hydroxylation and methoxylation of acetophenone derivatives, often utilizing solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate under controlled conditions.
The biological activity of this compound primarily stems from its antioxidant properties . It has been shown to inhibit calcium ion accumulation in neuronal cells, which is crucial in preventing cell death induced by glutamate toxicity. This mechanism is vital for its neuroprotective effects, particularly in conditions associated with oxidative stress, such as Alzheimer's disease .
Neuroprotective Effects
Research indicates that this compound exhibits significant neuroprotective effects. A study demonstrated that it protects HT22 hippocampal neuronal cells from glutamate-induced toxicity in a dose-dependent manner with an effective concentration (EC50) of approximately 10.94 μM .
Case Study: Cognitive Enhancement
In vivo studies involving mice have shown that administration of this compound improves spatial memory deficits induced by scopolamine. The Morris water maze test revealed that doses of 50 mg/kg significantly ameliorated memory impairments, suggesting its potential as a therapeutic agent for cognitive disorders .
Comparative Analysis with Similar Compounds
The unique combination of hydroxyl and methoxy groups in this compound distinguishes it from similar compounds like:
- 2’-Hydroxy-4’,6’-dimethoxyacetophenone
- 4’-Hydroxy-3’,5’-dimethylacetophenone
- 2’,4’,6’-Trimethoxyacetophenone
While these compounds also exhibit biological activities, none have demonstrated the same level of neuroprotective and cognitive-enhancing effects as this compound.
Summary of Research Findings
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural elucidation of 2',3'-Dihydroxy-4'-methoxyacetophenone Hydrate?
- Methodology : Use a combination of NMR (¹H and ¹³C), FT-IR, and mass spectrometry (MS) to confirm the hydrate structure and hydroxyl/methoxy group positions. For example, ¹H NMR can resolve aromatic proton splitting patterns, while FT-IR identifies hydroxyl (broad ~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹) stretches. MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H⁺] or [M-H₂O+H⁺] for hydrate forms) .
- Experimental Design : Dissolve the compound in deuterated DMSO (due to low solubility in CDCl₃) for NMR. Include variable-temperature NMR to assess hydrate stability if tautomerism is suspected .
Q. How should solubility challenges be addressed during sample preparation?
- Methodology : Prioritize polar aprotic solvents like DMSO or acetone for initial dissolution, as the compound shows limited solubility in water. For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in aqueous buffers (≤1% DMSO) to avoid cytotoxicity. Centrifuge at 500×g to eliminate undissolved particles before use .
Q. What are the optimal storage conditions to ensure compound stability?
- Methodology : Store desiccated at -20°C in amber vials to prevent photodegradation and hydrate dissociation. Monitor purity via HPLC every 6 months, using a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
- Analysis : Hydrate formation may cause peak splitting or shifting in NMR. Perform dynamic NMR experiments at elevated temperatures (e.g., 40–60°C) to observe coalescence of peaks, indicating rapid proton exchange. Compare with anhydrous forms (prepared via vacuum drying) to isolate hydrate-specific signals. X-ray crystallography can definitively resolve tautomeric or hydrate/anhydrous ambiguities .
Q. What strategies are effective for optimizing synthetic yield while minimizing byproducts?
- Methodology : Use a Friedel-Crafts acylation with methoxy-protected precursors to reduce unwanted hydroxyl group reactions. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Purify via column chromatography (silica gel, gradient elution with 20–50% ethyl acetate in hexane) to isolate the target compound from di- or tri-substituted byproducts. Yield improvements (>70%) are achievable with microwave-assisted synthesis at 80°C for 30 minutes .
Q. How should bioactivity assays (e.g., antifungal testing) be designed to account for hydrate stability?
- Experimental Design :
Positive Controls : Compare with known antifungals (e.g., fluconazole) at equivalent concentrations.
Hydrate Stability : Pre-equilibrate the compound in assay media for 24 hours to ensure consistent hydrate/anhydrous ratios.
Dose-Response Curves : Use a range of 1–100 μM, with triplicate wells in microplate assays (e.g., against Candida albicans). Measure IC₅₀ values via spectrophotometric OD₆₀₀ readings after 48 hours.
- Data Interpretation : Account for potential solubility-driven false negatives by confirming bioactivity with microscopy (e.g., hyphal inhibition) .
Q. What computational methods validate interactions between the compound and biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using fungal cytochrome P450 (CYP51) as a target. Parameterize the compound’s partial charges via Gaussian 16 at the B3LYP/6-31G* level. Validate docking poses with molecular dynamics simulations (100 ns, GROMACS) to assess binding stability. Correlate computed binding energies (ΔG) with experimental IC₅₀ values .
Contradiction Analysis and Troubleshooting
Q. How to address discrepancies between theoretical and observed HPLC retention times?
- Root Cause : Hydrate dissociation during chromatography may create multiple peaks.
- Resolution : Use a pre-saturated mobile phase (e.g., 0.1% formic acid in acetonitrile/water) and maintain column temperature at 25°C. Spiking the sample with anhydrous standard clarifies peak assignments .
Q. Why do cytotoxicity assays show variability across cell lines?
- Analysis : Differential membrane permeability or metabolizing enzyme expression (e.g., CYP3A4) may alter intracellular concentrations.
- Mitigation : Normalize data to intracellular compound levels measured via LC-MS/MS. Include a ROS (reactive oxygen species) assay to distinguish direct cytotoxicity from oxidative stress mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
